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Cat. No.: B15577215 Get Quote

An In-depth Technical Guide to CNX-774 and Its Primary Targets

Introduction
CNX-774 is a small molecule inhibitor that has garnered significant interest in drug

development due to its dual-targeting capabilities. Initially developed as a potent and

irreversible inhibitor of Bruton's tyrosine kinase (BTK), it has since been identified as a

previously uncharacterized inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4]

This dual activity gives CNX-774 a unique pharmacological profile with potential applications in

both oncology and autoimmune diseases.[5][6] This guide provides a detailed technical

overview of CNX-774, its primary molecular targets, mechanism of action, and the key

experimental findings that have elucidated its function.

Primary Target 1: Bruton's Tyrosine Kinase (BTK)
CNX-774 was originally designed as an orally active and highly selective inhibitor of Bruton's

tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and

signaling.[6][7][8]

Mechanism of Action
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for

B-cell proliferation, maturation, and survival.[6][8] CNX-774 acts as an irreversible inhibitor by

forming a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the

BTK enzyme.[5][8][9] This covalent modification permanently inactivates the kinase, leading to

the disruption of the BCR signaling cascade.
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Quantitative Data: Potency of BTK Inhibition
The inhibitory activity of CNX-774 against BTK has been quantified in both biochemical and

cellular assays.

Assay Type IC50 Value Target Notes

Biochemical Assay < 1 nM BTK Enzyme

Measures direct

inhibition of the

isolated enzyme.[6][7]

[8][9][10]

Cellular Assay 1-10 nM BTK in Ramos cells

Measures the

effective concentration

to inhibit BTK activity

within a cellular

context.[7][8][9]

Primary Target 2: Equilibrative Nucleoside
Transporter 1 (ENT1)
More recent research has unveiled a novel and significant activity of CNX-774 as an inhibitor of

Equilibrative Nucleoside Transporter 1 (ENT1, also known as SLC29A1).[1][2][3][4] This

discovery came from a combination screen designed to identify molecules that could overcome

resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer cells.[1]

[2][3]

Mechanism of Action in Cancer Metabolism
Cancer cells rely on two main pathways for the synthesis of pyrimidine nucleotides, which are

essential for DNA and RNA synthesis: the de novo pathway and the salvage pathway.

De Novo Synthesis: This pathway synthesizes pyrimidines from simpler precursors. A key

enzyme in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibitors like brequinar

(BQ) block this pathway.[1][2]
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Salvage Pathway: This pathway recycles extracellular nucleosides, such as uridine, to

produce nucleotides. This process is dependent on nucleoside transporters like ENT1, which

import these nucleosides into the cell.[1][2][3]

In cancer cells resistant to DHODH inhibitors, the salvage pathway is often upregulated,

allowing the cells to bypass the blocked de novo pathway by importing extracellular uridine.[2]

CNX-774 inhibits ENT1, thereby blocking this compensatory uptake of uridine.[1][3] The dual

blockade of both the de novo (with a DHODH inhibitor) and salvage pathways (with CNX-774)

leads to profound pyrimidine starvation and synergistic cell death in resistant cancer cells.[1][2]

[3]

Signaling and Metabolic Pathways
The interplay between the de novo and salvage pathways and their inhibition by Brequinar and

CNX-774 is illustrated below.
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Caption: Dual inhibition of pyrimidine synthesis pathways.

Experimental Protocols
The identification of ENT1 as a target of CNX-774 was the result of a series of mechanistic

studies.
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Kinase Inhibitor Combination Screen
To identify compounds that could overcome resistance to the DHODH inhibitor brequinar (BQ),

a screen of over 350 kinase inhibitors was performed on BQ-resistant pancreatic ductal

adenocarcinoma (PDAC) cell lines.

Methodology: BQ-resistant PDAC cells were treated with BQ in combination with each

kinase inhibitor from the library. Cell viability was assessed to identify compounds that

synergistically reduced viability in the presence of BQ.[1] CNX-774 was identified as a top hit

in this screen.[1][2]

Start

BQ-Resistant
PDAC Cells

Treat with BQ +
Kinase Inhibitor Library

(>350 compounds)

Cell Viability Assay

Identify Compounds that
Synergize with BQ

CNX-774 Identified
as Top Hit
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Caption: Workflow for the combination screen.

BTK-Independence Verification
To confirm that the observed synergy was not due to BTK inhibition, several experiments were

conducted.

Methodology:

BTK Expression Analysis: Immunoblotting was used to assess BTK protein levels in the

PDAC cell lines. The results showed that the cells did not express BTK.[1]

Comparison with other BTK inhibitors: Other clinically approved BTK inhibitors, such as

ibrutinib and acalabrutinib, were tested in combination with BQ. These inhibitors did not

replicate the sensitizing effect of CNX-774.[1]
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Caption: Logical workflow for BTK-independence validation.

Metabolomic Analysis and Uridine Uptake Assays
Methodology:

Metabolomics: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to

analyze polar metabolites in cells treated with BQ, CNX-774, or the combination. The
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combination treatment led to a significantly more profound depletion of pyrimidine

nucleotides compared to BQ alone.[1]

Uridine Rescue: Exogenous uridine was added to the media of cells treated with the BQ

and CNX-774 combination. CNX-774 was found to block the ability of uridine to rescue cell

viability, suggesting an inhibition of uridine uptake.[1]

Genetic Knockout of ENT1
Methodology: To definitively confirm ENT1 as the target, CRISPR-Cas9 was used to create

ENT1 knockout (ENT1-KO) PDAC cell lines. These ENT1-KO cells were highly sensitive to

BQ alone, phenocopying the effect of CNX-774 treatment. Furthermore, the addition of CNX-
774 to ENT1-KO cells treated with BQ did not further enhance cell death, confirming that

CNX-774's efficacy in this context is due to its inhibition of ENT1.[1]

Summary and Conclusion
CNX-774 is a molecule with two distinct and clinically relevant primary targets. It was initially

characterized as a potent, irreversible inhibitor of BTK, targeting Cys481 to disrupt B-cell

signaling. Subsequent research has redefined its profile, identifying it as a novel inhibitor of

ENT1. This later finding has significant implications for cancer therapy, particularly in

overcoming resistance to DHODH inhibitors. By blocking the nucleoside salvage pathway,

CNX-774 can synergize with drugs that target the de novo pyrimidine synthesis pathway,

leading to a synthetic lethal effect in cancer cells. This dual-targeting capability makes CNX-
774 a valuable tool for both research and potential therapeutic development in multiple disease

areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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